PI3Kδ Inhibitory Potency of the 4-Pyrrolidineoxy Quinazoline Scaffold Compared to the 4-Anilinoquinazoline Standard
The 4-pyrrolidineoxy quinazoline scaffold, to which 6-chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline belongs, enables potent PI3Kδ inhibition. In a head-to-head class comparison, the optimized analog 14b (bearing a 4-pyrrolidineoxy group) exhibited a PI3Kδ IC₅₀ of 3.0 nM, comparable to the clinical PI3Kδ inhibitor idelalisib (IC₅₀ = 2.7 nM) [1]. In contrast, the classical 4-anilinoquinazoline EGFR inhibitor gefitinib shows negligible PI3Kδ activity (IC₅₀ > 10 µM), confirming that the 4-ether-linked pyrrolidine is the critical selectivity determinant [2].
| Evidence Dimension | PI3Kδ enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold representative (4-pyrrolidineoxy quinazoline 14b): IC₅₀ = 3.0 nM [1] |
| Comparator Or Baseline | Idelalisib (clinical PI3Kδ inhibitor): IC₅₀ = 2.7 nM; Gefitinib (4-anilinoquinazoline): IC₅₀ > 10 µM [1][2] |
| Quantified Difference | 4-Pyrrolidineoxy scaffold achieves PI3Kδ potency within ~1.1-fold of idelalisib, whereas 4-anilinoquinazoline gefitinib is >3,000-fold less potent. |
| Conditions | PI3Kδ enzymatic assay using recombinant human PI3Kδ; idelalisib used as positive control. |
Why This Matters
This class-level evidence demonstrates that the 4-pyrrolidineoxy motif is a validated PI3Kδ pharmacophore; procuring 6-chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline as a synthetic intermediate directly accesses this selectivity, which is unattainable with 4-anilinoquinazoline building blocks.
- [1] Xin, M.; Duan, W.; Feng, Y.; Hei, Y.-Y.; Zhang, H.; Shen, Y.; Zhao, H.-Y.; Mao, S.; Zhang, S.-Q. Introduction of Pyrrolidineoxy or Piperidineamino Group at the 4-Position of Quinazoline Leading to Novel Quinazoline-Based Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors. Eur. J. Med. Chem. 2018, 150, 346–362. View Source
- [2] Wakeling, A. E.; Guy, S. P.; Woodburn, J. R.; Ashton, S. E.; Curry, B. J.; Barker, A. J.; Gibson, K. H. ZD1839 (Iressa): An Orally Active Inhibitor of Epidermal Growth Factor Signaling with Potential for Cancer Therapy. Cancer Res. 2002, 62, 5749–5754. View Source
